2,4,6-Trimethoxybenzaldehyde
Overview
Description
2,4,6-Trimethoxybenzaldehyde: is an organic compound with the molecular formula C10H12O4 . It is a derivative of benzaldehyde, where three hydrogen atoms on the benzene ring are replaced by methoxy groups (-OCH3) at the 2, 4, and 6 positions. This compound is known for its significant anti-candida activity and is used in various chemical syntheses and applications .
Mechanism of Action
Target of Action
2,4,6-Trimethoxybenzaldehyde has been used in the preparation and characterization of three RNA-specific fluorescent probes . This suggests that the compound may interact with RNA molecules, possibly binding to specific sequences or structures within the RNA .
Mode of Action
Given its use in the creation of rna-specific fluorescent probes, it may interact with rna molecules in a way that allows these probes to bind or fluoresce .
Biochemical Pathways
Its interaction with rna could potentially affect any cellular processes that involve rna, such as transcription and translation .
Pharmacokinetics
It is known that the compound is insoluble in water , which could affect its absorption and distribution within the body.
Result of Action
Its ability to interact with rna and be used in the creation of rna-specific fluorescent probes suggests that it may have effects at the molecular level .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For example, its solubility could affect its ability to be absorbed and distributed within the body . Additionally, factors such as pH and temperature could potentially affect its stability and activity .
Biochemical Analysis
Biochemical Properties
2,4,6-Trimethoxybenzaldehyde is thought to operate by inhibiting the production of inflammatory mediators like prostaglandins and leukotrienes, which contribute to inflammation
Cellular Effects
It has been used in the preparation and characterization of three RNA-specific fluorescent probes (E36, E144, and F22) and their use in live cell imaging
Molecular Mechanism
While the exact molecular mechanism of this compound remains partially veiled, scientists speculate on its mechanisms of action. It is thought that this compound operates by inhibiting the production of inflammatory mediators like prostaglandins and leukotrienes, which contribute to inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Methoxylation of Benzaldehyde: One common method involves the methoxylation of benzaldehyde. This process typically uses methanol and a strong acid catalyst, such as sulfuric acid, to introduce methoxy groups at the desired positions on the benzene ring.
Regioselective Synthesis: Another method involves the regioselective synthesis using specific reagents and catalysts to ensure the methoxy groups are introduced at the 2, 4, and 6 positions.
Industrial Production Methods:
Industrial production of 2,4,6-Trimethoxybenzaldehyde generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,4,6-Trimethoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups
Major Products:
Oxidation: Formation of 2,4,6-trimethoxybenzoic acid.
Reduction: Formation of 2,4,6-trimethoxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used
Scientific Research Applications
Chemistry:
2,4,6-Trimethoxybenzaldehyde is used as a starting material in the synthesis of various organic compounds, including fluorescent probes and coumarins. It is also used in the preparation of regioselective synthesis of new compounds .
Biology:
In biological research, this compound is used in the preparation of RNA-specific fluorescent probes for live cell imaging. These probes help in studying the localization and dynamics of RNA within cells .
Medicine:
The compound exhibits significant anti-candida activity, making it a potential candidate for the development of antifungal agents .
Industry:
In the industrial sector, this compound is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
2,4,5-Trimethoxybenzaldehyde: This compound has methoxy groups at the 2, 4, and 5 positions instead of the 2, 4, and 6 positions.
3,4,5-Trimethoxybenzaldehyde: This compound has methoxy groups at the 3, 4, and 5 positions.
1,3,5-Trimethoxybenzene: This compound is a benzene derivative with methoxy groups at the 1, 3, and 5 positions but lacks the aldehyde group
Uniqueness:
2,4,6-Trimethoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 2, 4, and 6 positions enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,4,6-trimethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBZVDLXAIFERF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232119 | |
Record name | Benzaldehyde, 2,4,6-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
830-79-5 | |
Record name | 2,4,6-Trimethoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=830-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trimethoxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 2,4,6-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trimethoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.453 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,6-TRIMETHOXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD365X6J84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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